molecular formula C18H22N4O3 B11438976 Butyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Butyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11438976
M. Wt: 342.4 g/mol
InChI Key: MEAKBURRILZLFD-UHFFFAOYSA-N
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Description

Butyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, including neuroprotection, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of Butyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. The synthetic route often starts with the preparation of the triazole and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various bases, solvents, and catalysts. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases.

    Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: May be used in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory properties .

Comparison with Similar Compounds

Similar compounds include other triazolo-pyrimidine derivatives such as:

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

butyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H22N4O3/c1-4-5-9-25-17(23)15-12(2)21-18-19-11-20-22(18)16(15)13-7-6-8-14(10-13)24-3/h6-8,10-11,16H,4-5,9H2,1-3H3,(H,19,20,21)

InChI Key

MEAKBURRILZLFD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)OC)C

Origin of Product

United States

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